

# lactulose vs. inulin as a prebiotic: a comparative study on gut microbiota modulation

Author: BenchChem Technical Support Team. Date: December 2025



# Lactulose vs. Inulin as Prebiotics: A Comparative Guide on Gut Microbiota Modulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **lactulose** and inulin, two prominent prebiotics, and their respective impacts on the composition and function of the human gut microbiota. The information presented herein is supported by experimental data from preclinical and clinical studies to assist researchers and drug development professionals in their understanding and application of these compounds.

# **Introduction and Mechanism of Action**

Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon.[1][2][3] Both **lactulose** and inulin fit this definition, but their structural differences lead to distinct patterns of fermentation and modulation of the gut microbiome.

• Lactulose is a synthetic disaccharide composed of fructose and galactose.[4] It is not hydrolyzed by human intestinal enzymes and thus reaches the colon intact.[4][5] There, it is fermented by a range of beneficial bacteria, notably Bifidobacterium and Lactobacillus species.[1][6][7] This fermentation process leads to the production of short-chain fatty acids



(SCFAs), such as acetate, propionate, and butyrate, which lower the colonic pH.[1][3][5][6] The acidic environment inhibits the growth of potentially pathogenic bacteria like certain clostridia.[1][6]

Inulin is a naturally occurring polysaccharide belonging to a class of dietary fibers known as fructans.[8][9][10] Found in plants like chicory root, it consists of chains of fructose molecules.[9] Similar to lactulose, inulin resists digestion in the upper gastrointestinal tract and is fermented by colonic microbiota.[10] It is particularly effective at stimulating the growth of Bifidobacterium.[11][12][13][14] The fermentation of inulin also yields SCFAs, which are crucial for nourishing colon cells and providing systemic health benefits.[9][11]

The primary mechanism for both prebiotics involves selective fermentation by gut microbes, leading to a shift in the microbiota composition towards beneficial species and the production of health-promoting metabolites like SCFAs.[1][6][9][11]

# **Data Presentation: Comparative Efficacy**

The following tables summarize the quantitative data from various studies on the effects of **lactulose** and inulin on gut microbiota.

Table 1: General Characteristics of Lactulose and Inulin

| Feature            | Lactulose                                           | Inulin                                                |
|--------------------|-----------------------------------------------------|-------------------------------------------------------|
| Туре               | Synthetic Disaccharide<br>(Galactose + Fructose)[4] | Natural Polysaccharide<br>(Fructan)[8][9]             |
| Source             | Isomerization of lactose[4]                         | Chicory root, garlic, onions, asparagus[5][9]         |
| Primary Fermenters | Bifidobacterium,<br>Lactobacillus[1][6][7]          | Bifidobacterium, Faecalibacterium prausnitzii[13][14] |
| Primary SCFA       | Acetate[1][6]                                       | Acetate, Propionate, Butyrate[15][16]                 |
| Common Dosage      | 1-10 g/day (as prebiotic)[1]                        | 10-20 g/day [11][12]                                  |



Check Availability & Pricing

Table 2: Summary of Clinical and Preclinical Studies on Lactulose



| Study<br>Population          | Dosage        | Duration      | Key Findings                                                                                               | Reference |
|------------------------------|---------------|---------------|------------------------------------------------------------------------------------------------------------|-----------|
| Healthy Adults               | 3 g/day       | 2 weeks       | Significant increase in Bifidobacterium counts.                                                            | [1]       |
| Healthy Adults               | 4 g/day       | Not specified | Increased Bifidobacterium from 22.4% to 50.5% of total bacteria; decreased Bacteroidaceae.                 | [1]       |
| Healthy<br>Japanese<br>Women | 2 g/day       | 2 weeks       | Significant increase in Bifidobacterium compared to placebo.                                               | [1]       |
| C57BL/6J Mice                | Not specified | 3 weeks       | Increased abundance of Bifidobacteriacea e, Lactobacillaceae, Akkermansia; decreased branched-chain SCFAs. | [17][18]  |
| C57BL/6J Mice                | 15% in diet   | 2 weeks       | Increased Bifidobacterium and Akkermansia in luminal content; increased total SCFAs in cecum.              | [19]      |



| Rats |             | 4 weeks | Significant drop |      |  |
|------|-------------|---------|------------------|------|--|
|      |             |         | in cecal pH;     | [20] |  |
|      |             |         | increased total  |      |  |
|      | OO/ in dist |         | SCFA             |      |  |
|      | 8% in diet  |         | production;      |      |  |
|      |             |         | increased        |      |  |
|      |             |         | propionic acid   |      |  |
|      |             |         | share.           |      |  |
|      |             |         |                  |      |  |

Table 3: Summary of Clinical and Preclinical Studies on Inulin



| Study<br>Population               | Dosage        | Duration      | Key Findings                                                                                                               | Reference |
|-----------------------------------|---------------|---------------|----------------------------------------------------------------------------------------------------------------------------|-----------|
| Obese Adults                      | 16 g/day      | 3 months      | Significant increase in Bifidobacterium levels; significant decrease in fecal calprotectin (inflammation marker).          | [12]      |
| Adults with Type<br>2 Diabetes    | 16 g/day      | 6 weeks       | Significant increase in Bifidobacterium adolescentis; higher fecal concentrations of total SCFAs, acetate, and propionate. | [16]      |
| Healthy Adults                    | Not specified | Not specified | Promotes abundances of Bifidobacterium, Lactobacillus, and Faecalibacterium prausnitzii.                                   | [13][14]  |
| Elderly<br>Constipated<br>Persons | 20-40 g/day   | 19 days       | Significant increase in Bifidobacterium; improved bowel function.                                                          | [21]      |
| Humanized Rats                    | Not specified | Not specified | Increased SCFA<br>levels with a shift<br>towards butyrate;                                                                 | [22]      |



increased caecal mucin levels.

# **Experimental Protocols**

A robust methodology is critical for evaluating the prebiotic potential of substances like **lactulose** and inulin. Below is a generalized protocol for a human clinical trial.

Objective: To assess the effect of a prebiotic (**lactulose** or inulin) on the composition of the gut microbiota and SCFA production in healthy adults.

Study Design: A randomized, double-blind, placebo-controlled crossover trial.

#### Participants:

- Inclusion Criteria: Healthy adults (e.g., 18-65 years) with no known gastrointestinal diseases.
- Exclusion Criteria: Use of antibiotics, probiotics, or other prebiotics within the last 1-3 months; chronic gastrointestinal conditions (e.g., IBD, IBS); pregnancy; major chronic illnesses.[23]

#### Intervention:

- Treatment Phase 1 (e.g., 4-6 weeks): Participants are randomized to receive either the prebiotic (e.g., 10g/day of inulin) or a placebo (e.g., maltodextrin).
- Washout Period (e.g., 4 weeks): No supplementation is provided to allow the gut microbiota to return to baseline.
- Treatment Phase 2 (e.g., 4-6 weeks): Participants cross over to the other treatment arm.

#### Sample Collection:

 Fecal samples are collected at baseline and at the end of each treatment period. Samples are immediately frozen and stored at -80°C for later analysis.

#### Analytical Methods:



- Microbiota Analysis (16S rRNA Gene Sequencing):
  - DNA is extracted from fecal samples.
  - The V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR.
  - The amplicons are sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
  - Bioinformatic analysis is performed to determine the taxonomic composition and relative abundance of different bacterial genera.[24][25]
- SCFA Analysis (Gas Chromatography-Mass Spectrometry GC-MS):
  - SCFAs (acetate, propionate, butyrate) are extracted from fecal samples.
  - The extracted SCFAs are derivatized and analyzed by GC-MS to determine their concentrations.[18][24]

#### Statistical Analysis:

 Changes in bacterial abundance and SCFA concentrations from baseline are compared between the prebiotic and placebo groups using appropriate statistical tests (e.g., Wilcoxon signed-rank test). A p-value < 0.05 is typically considered statistically significant.</li>

### **Mandatory Visualizations**

The following diagrams illustrate the metabolic pathways and a typical experimental workflow.





#### Click to download full resolution via product page

Caption: Fermentation pathways of **lactulose** and inulin by gut microbiota leading to SCFA production.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prebiotics: Definition, Types, Sources, Mechanisms, and Clinical Applications PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. prebioticassociation.org [prebioticassociation.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption White Rose Research Online [eprints.whiterose.ac.uk]
- 7. Lactulose Modulates the Structure of Gut Microbiota and Alleviates Colitis-Associated Tumorigenesis PMC [pmc.ncbi.nlm.nih.gov]
- 8. What's better: Lactulose vs Inulin? meds.is [meds.is]
- 9. Inulin (a prebiotic fiber): Health benefits and risks [medicalnewstoday.com]
- 10. benchchem.com [benchchem.com]
- 11. Health Effects and Mechanisms of Inulin Action in Human Metabolism [mdpi.com]
- 12. Inulin prebiotic shows anti-inflammatory potential in obese people: RCT [nutraingredients.com]
- 13. The Prebiotic Potential of Inulin-Type Fructans: A Systematic Review PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Prebiotic Potential of Inulin-Type Fructans: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Prebiotic effect of inulin-type fructans on faecal microbiota and short-chain fatty acids in type 2 diabetes: a randomised controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]







- 17. Effect of lactulose intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of lactulose intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lactulose Differently Modulates the Composition of Luminal and Mucosal Microbiota in C57BL/6J Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Physiological effects of lactulose and inulin in the caecum of rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. harg.it [harg.it]
- 22. researchgate.net [researchgate.net]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. Prospecting prebiotics, innovative evaluation methods, and their health applications: a review PMC [pmc.ncbi.nlm.nih.gov]
- 25. direct.mit.edu [direct.mit.edu]
- To cite this document: BenchChem. [lactulose vs. inulin as a prebiotic: a comparative study on gut microbiota modulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7791142#lactulose-vs-inulin-as-a-prebiotic-acomparative-study-on-gut-microbiota-modulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com